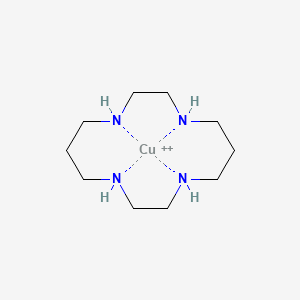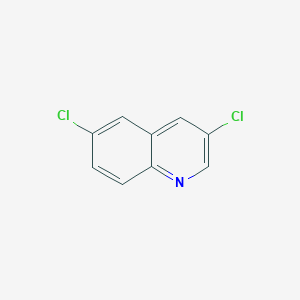
3,6-Dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dichloroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at the 3rd and 6th positions of the quinoline ring enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Dichloroquinoline can be synthesized through several methods, including:
Gould–Jacobs Reaction: This method involves the condensation of aniline derivatives with alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation.
Microwave-Assisted Synthesis: This green chemistry approach uses microwave irradiation to synthesize quinoline derivatives efficiently, reducing reaction time and energy consumption.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Gould–Jacobs reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinoline ring can be replaced by nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, forming quinoline-para-quinones and other oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Major Products:
Substitution Products: Various substituted quinolines with potential biological activities.
Oxidation Products: Quinoline-para-quinones and related compounds.
Wissenschaftliche Forschungsanwendungen
3,6-Dichloroquinoline has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial drugs and other therapeutic agents.
Biological Studies: The compound is used in the development of bioactive molecules with antimicrobial, anticancer, and antiviral properties.
Industrial Applications: It is employed in the synthesis of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,6-Dichloroquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . Molecular docking studies have shown that quinoline derivatives can effectively bind to targets like PI3K enzyme, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.
2-Chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of heterocyclic compounds with pharmacological activities.
Uniqueness of 3,6-Dichloroquinoline:
Reactivity: The specific positioning of chlorine atoms at the 3rd and 6th positions enhances its reactivity compared to other dichloroquinoline derivatives.
Versatility: It serves as a versatile intermediate in the synthesis of a wide range of bioactive molecules and industrial chemicals.
Eigenschaften
Molekularformel |
C9H5Cl2N |
|---|---|
Molekulargewicht |
198.05 g/mol |
IUPAC-Name |
3,6-dichloroquinoline |
InChI |
InChI=1S/C9H5Cl2N/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |
InChI-Schlüssel |
NXJFGHKGRTUJPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


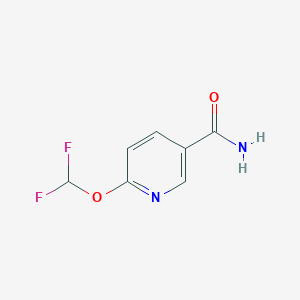
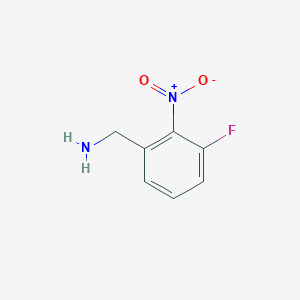
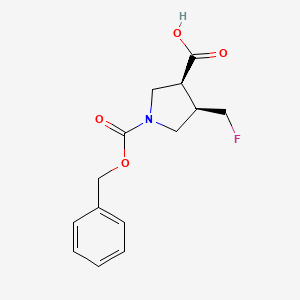
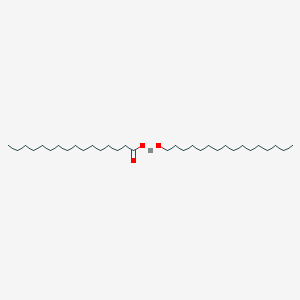
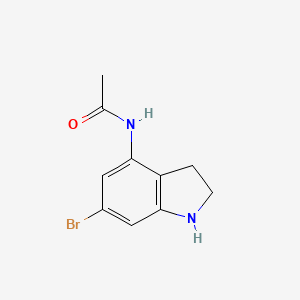
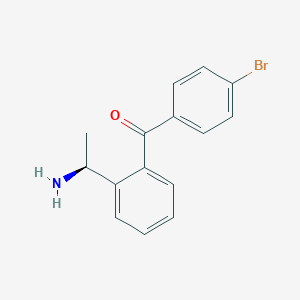
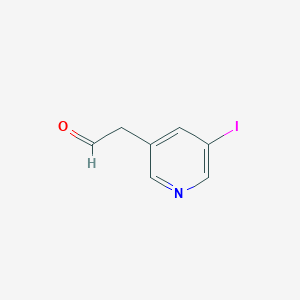

![N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13122919.png)

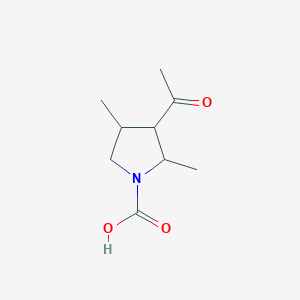
![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
